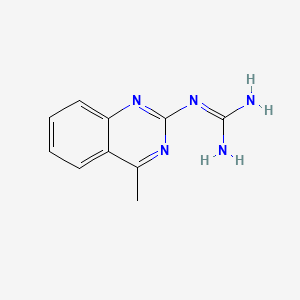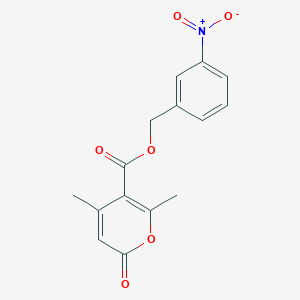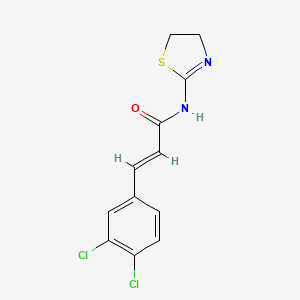![molecular formula C15H11NO3 B1211591 N-(6-oxobenzo[c]chromen-3-yl)acetamide CAS No. 7355-92-2](/img/structure/B1211591.png)
N-(6-oxobenzo[c]chromen-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-oxobenzo[c]chromen-3-yl)acetamide: is a chemical compound belonging to the class of dibenzo[b,d]pyran derivatives This compound is characterized by the presence of an acetamide group attached to the 3-position of the dibenzo[b,d]pyran ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-oxobenzo[c]chromen-3-yl)acetamide typically involves the reaction of 3-acetylcoumarins with appropriate reagents under specific conditions. One common method includes the reaction of 3-acetylcoumarins with malononitrile in ethanol, resulting in the formation of a charge-separated zwitterionic salt . This intermediate can then be further reacted to yield the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: N-(6-oxobenzo[c]chromen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The acetamide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
Chemistry: N-(6-oxobenzo[c]chromen-3-yl)acetamide is used as a building block in organic synthesis
Biology: In biological research, this compound may be studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound’s potential medicinal properties are of interest in drug discovery and development. Researchers may investigate its activity against specific biological targets and its potential therapeutic applications.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of N-(6-oxobenzo[c]chromen-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)maleamic acid: This compound shares a similar core structure but differs in the functional group attached to the dibenzo[b,d]pyran ring.
6H-Dibenzo[b,d]pyran-1-ol derivatives: These compounds have structural similarities but may exhibit different chemical and biological properties.
Uniqueness: N-(6-oxobenzo[c]chromen-3-yl)acetamide is unique due to its specific acetamide functional group, which imparts distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential in scientific research make it a valuable compound for further study.
Propriétés
Numéro CAS |
7355-92-2 |
|---|---|
Formule moléculaire |
C15H11NO3 |
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
N-(6-oxobenzo[c]chromen-3-yl)acetamide |
InChI |
InChI=1S/C15H11NO3/c1-9(17)16-10-6-7-12-11-4-2-3-5-13(11)15(18)19-14(12)8-10/h2-8H,1H3,(H,16,17) |
Clé InChI |
SXZBHKWBYLGFFJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
SMILES canonique |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
| 7355-92-2 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-(2-chloroethyl)-1-nitroso-3-[(2R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea](/img/structure/B1211523.png)


![6,8-dibromo-7-hydroxy-10a-(4-morpholinyl)-3,4,5,5a-tetrahydro-2H-benzofuro[2,3-c]azepin-1-one](/img/structure/B1211527.png)

